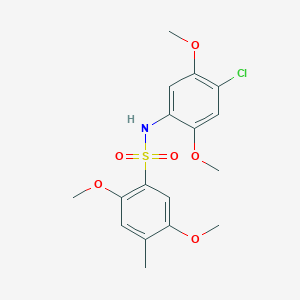

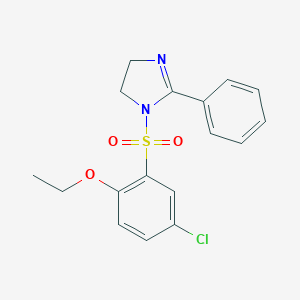

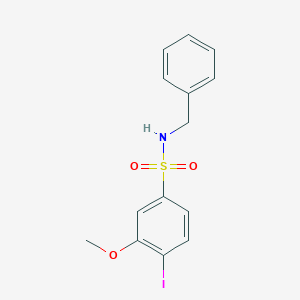

5-甲基-N,1-二苯基-1H-1,2,3-三唑-4-甲酰胺

描述

“5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as “5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide”, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids can also be used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .

Molecular Structure Analysis

The molecular structure of “5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The triazole nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process that allows for the formation of triazole structures . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

科学研究应用

抗菌应用:Pokhodylo 等人 (2021) 的一项研究发现,某些 1H-1,2,3-三唑-4-甲酰胺,包括 5-甲基衍生物,对金黄色葡萄球菌表现出有效的抗菌作用。这些化合物表现出选择性作用,并且对人角质形成细胞的活力没有显着影响,表明它们作为抗菌剂的潜力 [Pokhodylo et al., 2021].

抗结核活性:Amaroju 等人 (2017) 合成了各种三唑甲酰胺并评估了它们对结核分枝杆菌的体外抗结核活性。一些类似物,包括 5-甲基衍生物,表现出最小抑制浓度,表明它们作为结核分枝杆菌泛酸合成酶抑制剂的潜力 [Amaroju et al., 2017].

用于生物应用的合成:Albert 和 Taguchi (1972) 探索了各种 1,2,3-三唑衍生物的合成,包括 5-甲基衍生物,以用于生物学和医学中的潜在应用。这项研究有助于了解此类化合物的化学性质和合成路线 [Albert & Taguchi, 1972].

在高能材料中的潜力:秦等人 (2016) 对富氮高能化合物的研究包括合成和表征 4-甲酰胺-5-(1H-四唑-5-基)-1H-1,2,3-三唑及其钠配合物。这些化合物显示出有希望的热稳定性和在高能材料中使用的潜力 [Qin et al., 2016].

化学合成和性质:其他研究集中在各种 1,2,3-三唑衍生物的合成和化学性质,包括 5-甲基衍生物,突出了它们在制药和材料科学等不同领域的潜在应用 [Albert, 1970; Shen et al., 2013].

安全和危害

While specific safety and hazard information for “5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is not available, it’s important to note that handling of similar compounds should be done with care to avoid contact with skin and eyes, and ensure good ventilation . They should also be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .

未来方向

The future directions for “5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. Given the therapeutic importance of triazole derivatives, there is interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

5-methyl-N,1-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOBVTHQTMDHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

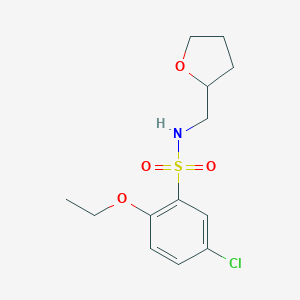

![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B497986.png)

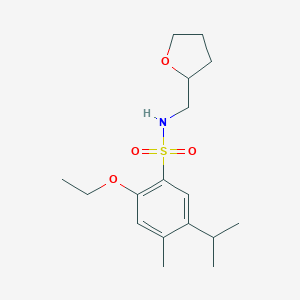

![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B497987.png)

amine](/img/structure/B497991.png)

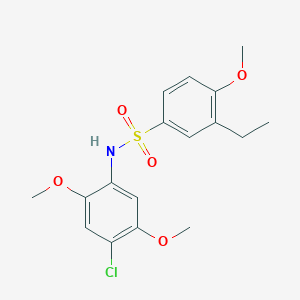

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497996.png)

![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)